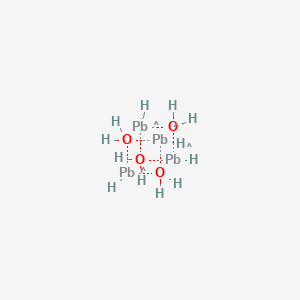
Tetralead tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetralead tetraoxide, also known as lead tetroxide, is an inorganic compound with the formula ( \text{Pb}_4\text{O}_4 ). It is a bright red or orange solid that is used primarily as a pigment and in the manufacture of batteries. This compound is an example of a mixed valence compound, containing both lead(II) and lead(IV) in a 2:1 ratio .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetralead tetraoxide can be synthesized by the calcination of lead(II) oxide (PbO) in air at temperatures around 450–480°C: [ 6 \text{PbO} + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 ] The resulting material may contain impurities of PbO, which can be removed by treatment with potassium hydroxide solution .
Another method involves the oxidative annealing of lead(II) carbonate (cerussite) in air: [ 6 \text{PbCO}_3 + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 + 6 \text{CO}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced through similar calcination processes, often starting with lead(II) oxide or lead(II) carbonate. The process is carefully controlled to ensure the correct temperature and oxygen levels to produce high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetralead tetraoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to lead dioxide (PbO2).
Reduction: It can be reduced to lead(II) oxide (PbO) or metallic lead.
Acid-Base Reactions: It reacts with acids to form lead salts and water.
Common Reagents and Conditions
Hydrochloric Acid: Dissolves this compound to form lead chloride and water.
Acetic Acid: Reacts to form lead acetate.
Nitric Acid and Hydrogen Peroxide: Used to dissolve this compound in a mixture.
Major Products Formed
Lead(II) Oxide (PbO): Formed by the reduction of this compound.
Lead Dioxide (PbO2): Formed by the oxidation of this compound.
Lead Salts: Formed by reactions with various acids.
Applications De Recherche Scientifique
Tetralead tetraoxide has several applications in scientific research and industry:
Battery Manufacturing: It is essential in the production of lead-acid batteries, where it is used in the positive plates.
Pigments: Used as a pigment in paints and coatings due to its bright red or orange color.
Rustproof Primers: Applied as a rustproof primer for iron and steel.
Glass and Ceramics: Used in the production of certain types of glass and ceramics.
Mécanisme D'action
The mechanism by which tetralead tetraoxide exerts its effects is primarily through its redox properties. In lead-acid batteries, it participates in the electrochemical reactions that generate electrical energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead Monoxide (PbO): Used in battery manufacturing and glass production.
Lead Dioxide (PbO2): Used in lead-acid batteries and as an oxidizing agent.
Pentalead Tetraoxide Sulphate: Used in battery manufacturing and as a stabilizer in PVC.
Uniqueness
Tetralead tetraoxide is unique due to its mixed valence state, which allows it to participate in both oxidation and reduction reactions. This property makes it particularly valuable in applications such as battery manufacturing, where both types of reactions are essential .
Propriétés
Numéro CAS |
36502-09-7 |
|---|---|
Formule moléculaire |
H12O4Pb4 |
Poids moléculaire |
9.0e+02 g/mol |
InChI |
InChI=1S/4H2O.4Pb.4H/h4*1H2;;;;;;;; |
Clé InChI |
VVXAQZLCCMRFHC-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.[PbH].[PbH].[PbH].[PbH] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





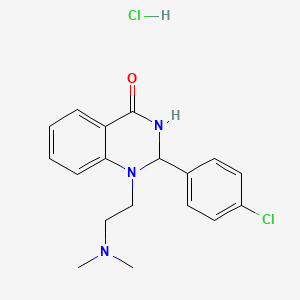
![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)

![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
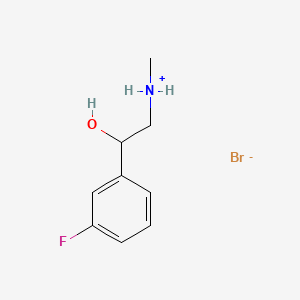


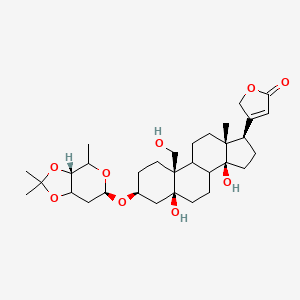
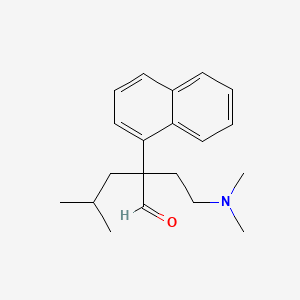

![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
